3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes a cyclopentyl group, multiple methyl groups, a dimethoxyphenyl group, and a hexahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process:
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate under reflux conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Addition of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be added through a nucleophilic aromatic substitution reaction using 2,5-dimethoxybenzene and a suitable leaving group.
Final Esterification: The carboxylate groups can be esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction of the carbonyl group in the hexahydroquinoline core can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could have bioactive properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural complexity and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests it could form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets. These interactions could modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,5-dicarboxylate: Similar structure but with a different position of the carboxylate groups.
3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,7-dicarboxylate: Similar structure but with a different position of the carboxylate groups.
Uniqueness
The uniqueness of 3-Cyclopentyl 6-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific arrangement of functional groups and the resulting chemical properties. The combination of a cyclopentyl group, dimethoxyphenyl group, and hexahydroquinoline core with carboxylate groups in specific positions gives it unique reactivity and potential biological activity.
Properties
Molecular Formula |
C27H33NO7 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-O-cyclopentyl 6-O-methyl 4-(2,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H33NO7/c1-14-12-19-24(25(29)21(14)26(30)34-5)23(18-13-17(32-3)10-11-20(18)33-4)22(15(2)28-19)27(31)35-16-8-6-7-9-16/h10-11,13-14,16,21,23,28H,6-9,12H2,1-5H3 |
InChI Key |
KDURLVCWLAKEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=C(C=CC(=C4)OC)OC)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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